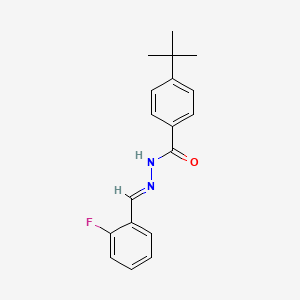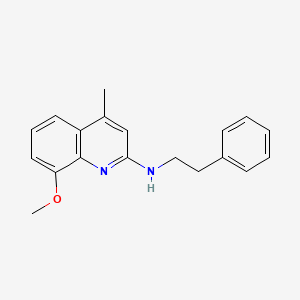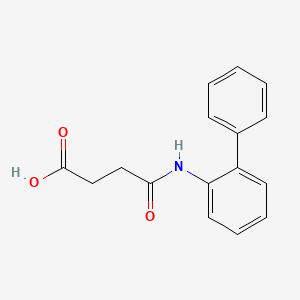![molecular formula C17H13N5O B3859989 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol](/img/structure/B3859989.png)
5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol
説明
5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol, also known as MBQ, is a compound that has been widely used in scientific research due to its unique properties. It is a diazo dye that has been found to have a variety of applications in the field of biochemistry and physiology.
作用機序
The mechanism of action of 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol is not fully understood. However, it has been proposed that 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol acts as a redox indicator by undergoing a reversible redox reaction with metal ions. This redox reaction results in a change in the fluorescence of 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol, which can be used to detect the presence of metal ions.
Biochemical and physiological effects:
5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol has been shown to have antimicrobial properties and can inhibit the growth of bacteria.
実験室実験の利点と制限
One of the advantages of using 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and monitoring redox reactions. 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol is also relatively easy to synthesize, which makes it a cost-effective option for scientific research. One limitation of using 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol in scientific research. One potential application is in the development of new cancer therapies. 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol has been shown to have photosensitizing properties, which could be utilized in photodynamic therapy for the treatment of cancer. Another potential application is in the development of new antimicrobial agents. 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol has been shown to have antimicrobial properties, which could be further explored for the development of new antibiotics. Finally, the use of 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol as a redox indicator could be further explored for the development of new biochemical assays.
In conclusion, 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol, or 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol, is a compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol has a variety of potential applications in the fields of biochemistry and physiology, and further research is needed to fully explore its potential.
科学的研究の応用
5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol has been found to have a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol has been used as a redox indicator in biochemical assays.
特性
IUPAC Name |
5-[(1-methylbenzimidazol-2-yl)diazenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-22-14-7-3-2-6-13(14)19-17(22)21-20-12-8-9-15(23)16-11(12)5-4-10-18-16/h2-10,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWUIQOVWISLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=C4C=CC=NC4=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzoylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B3859909.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3859915.png)

![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859919.png)

![2-(3-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3859938.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859947.png)

![2-(1H-benzimidazol-2-yl)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B3859977.png)

![5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3860005.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B3860014.png)
![3-[2-(4-bromobenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide](/img/structure/B3860021.png)
